molecular formula C9H10N2O B189490 (5-amino-1H-indol-2-yl)methanol CAS No. 199806-02-5

(5-amino-1H-indol-2-yl)methanol

Cat. No.: B189490
CAS No.: 199806-02-5
M. Wt: 162.19 g/mol
InChI Key: SMZDIZPCTUMGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-amino-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-indol-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functionalization: Introduction of the amino group at the 5-position of the indole ring can be achieved through nitration followed by reduction.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: (5-amino-1H-indol-2-yl)formaldehyde or (5-amino-1H-indol-2-yl)carboxylic acid.

    Reduction: (5-amino-1H-indol-2-yl)methane.

    Substitution: Various halogenated or nitrated indole derivatives.

Scientific Research Applications

(5-amino-1H-indol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-amino-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    5-bromoindole-2-carboxylic acid: Another important intermediate in organic synthesis.

Uniqueness

(5-amino-1H-indol-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the indole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(5-amino-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZDIZPCTUMGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Ethoxycarbonyl-5-nitroindole (500 mg, 0.002 mol) was dissolved in 50 mL THF, added lithium tetrahydroaluminate (341 mg, 0.00898 mol) in 3 portions and stirred at room temperature overnight. Water (341 μL), 15% NaOH solution (341 μL), and water (1.1 mL) were added cautiously and the mixtured was filtered. The filtrate was concentrated under vacuum to give the product (300 mg, 98%) as an oil. m/z=162.9.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Name
Quantity
341 μL
Type
reactant
Reaction Step Three
Name
Quantity
341 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 13 (862 mg, 4.49 mmol) in methanol (50 mL) was added 5% Pd/C (50 mg) and the reaction mixture was hydrogenated for 1 h at a pressure of 50 lb/inch2. The reaction mixture was filtered through celite and the celite was washed with methanol. The solvent was removed in vacuo and 707 mg (97% yield) of grey powder 14 was obtained. mp: 159°-160° C. 1H NMR (DMSO-d6, ppm): 10.44 (s, 1 H, NH), 7.01-6.99 (d, 1 H, J=8.5 Hz, Ar--H), 6.60 (d, 1 H, J=2.0 Hz, Ar--H), 6.43-6.40 (dd, 1 H, J=2.4, 8.5 Hz, Ar--H), 5.97 (brs, 1 H, Ar--H), 5.07 (brs, 1 H, OH), 4.50 (brs, 2 H, CH2OH), 4.30 (brs, 2 H, NH2), Anal. (C9H10N2O), C, H, N.
Name
Quantity
862 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.